Benzene, 1-methyl-2,3,4,5-tetrapropyl-
Description
Properties
CAS No. |
262860-66-2 |
|---|---|
Molecular Formula |
C19H32 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
1-methyl-2,3,4,5-tetrapropylbenzene |
InChI |
InChI=1S/C19H32/c1-6-10-16-14-15(5)17(11-7-2)19(13-9-4)18(16)12-8-3/h14H,6-13H2,1-5H3 |
InChI Key |
KCHOWFJEDMQHJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C(=C1)C)CCC)CCC)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-2,3,4,5-tetrapropyl- typically involves a multi-step process. One common method is the Friedel-Crafts alkylation . This reaction involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methyl group can be introduced through a similar Friedel-Crafts alkylation using methyl chloride.
Industrial Production Methods: Industrial production of this compound may involve the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-methyl-2,3,4,5-tetrapropyl- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the formation of alkanes.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3, H2SO4, controlled temperatures.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-methyl-2,3,4,5-tetrapropyl- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound could potentially be explored for their biological activity, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-2,3,4,5-tetrapropyl- in chemical reactions involves the interaction of its aromatic ring with various reagents. In electrophilic aromatic substitution reactions, the electron-rich benzene ring attracts electrophiles, leading to the formation of a sigma complex. Subsequent steps involve the removal of a proton to restore aromaticity.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 1-Methyl-2,3,4,5-tetrapropylbenzene
- CAS Number : 262860-66-2
- Molecular Formula : C19H32
- Molecular Weight : 260.4574 g/mol .
Structural Features This compound consists of a benzene ring substituted with one methyl group and four propyl groups at positions 2, 3, 4, and 3.
Hazard Profile
- GHS Classifications :
Data Limitations
Critical physical properties (e.g., melting/boiling points, solubility) and environmental fate data (e.g., biodegradation, bioaccumulation) are unavailable .
Comparison with Structurally Similar Benzene Derivatives
Molecular and Structural Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-Methyl-2,3,4,5-tetrapropylbenzene | 262860-66-2 | C19H32 | 260.4574 | Methyl, four propyl groups |
| 1,3,5-Trimethyl-2-propylbenzene | 4810-04-2 | C12H18 | 162.2713 | Three methyl groups, one propyl group |
| 1,2,4,5-Tetraisopropylbenzene | 635-11-0 | C18H30 | 246.4308 | Four isopropyl groups |
| Toluene (Methylbenzene) | 108-88-3 | C7H8 | 92.14 | Single methyl group |
Key Observations :
Hazard and Toxicity Comparison
| Compound Name | Acute Toxicity | Carcinogenicity | Skin/Eye Irritation | Environmental Concerns |
|---|---|---|---|---|
| 1-Methyl-2,3,4,5-tetrapropylbenzene | H302 (oral) | IARC/ACGIH/NTP/OSHA-listed | H315, H319 | No PBT/vPvB data |
| 1,3,5-Trimethyl-2-propylbenzene | Not reported | Not classified | Not reported | Not reported |
| Toluene | H304 (aspiration) | IARC Group 3 (not classifiable) | H315, H319 | High volatility; air pollutant |
Key Observations :
- The target compound’s carcinogenicity risk distinguishes it from simpler derivatives like toluene, which is primarily a neurotoxin .
- Lack of environmental data for 1-methyl-2,3,4,5-tetrapropylbenzene contrasts with toluene’s well-documented atmospheric impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
